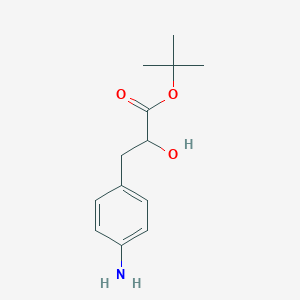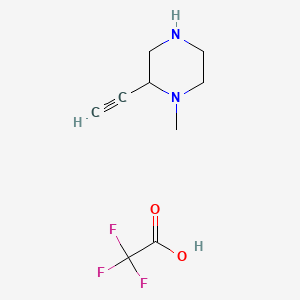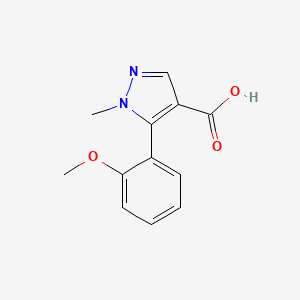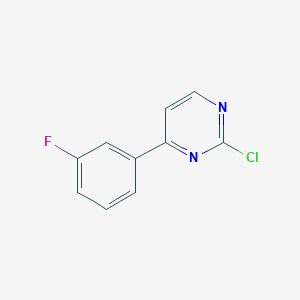![molecular formula C10H10N2O4 B13501276 4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13501276.png)
4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrrolo[2,3-b]pyridine core with methoxy groups at the 4 and 6 positions and a carboxylic acid group at the 2 position. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and development.
準備方法
The synthesis of 4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic synthesis. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as substituted pyridines and pyrroles.
Introduction of Methoxy Groups: Methoxylation can be performed using reagents like dimethyl sulfate or methanol in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, employing techniques such as catalytic processes and continuous flow synthesis.
化学反応の分析
4,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include bases, acids, and solvents like methanol, ethanol, and dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
4,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways, induction of apoptosis in cancer cells, or disruption of microbial cell walls.
類似化合物との比較
When compared to similar compounds, 4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid stands out due to its unique substitution pattern and functional groups. Similar compounds include:
1H-Pyrrolo[2,3-b]pyridine: Lacks the methoxy and carboxylic acid groups, resulting in different chemical properties and reactivity.
4-Methoxy-1H-pyrrolo[2,3-b]pyridine: Contains only one methoxy group, leading to variations in its chemical behavior and applications.
6-Methoxy-1H-pyrrolo[2,3-b]pyridine: Similar to the above, with differences in substitution patterns affecting its properties.
The presence of both methoxy groups and the carboxylic acid group in this compound imparts unique reactivity and potential for diverse applications.
特性
分子式 |
C10H10N2O4 |
|---|---|
分子量 |
222.20 g/mol |
IUPAC名 |
4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4/c1-15-7-4-8(16-2)12-9-5(7)3-6(11-9)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |
InChIキー |
NBVFVDRMUMHBEN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC2=C1C=C(N2)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13501194.png)
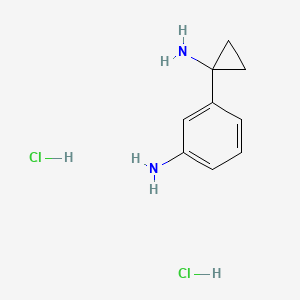
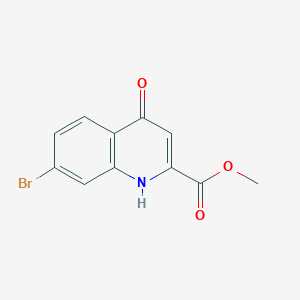
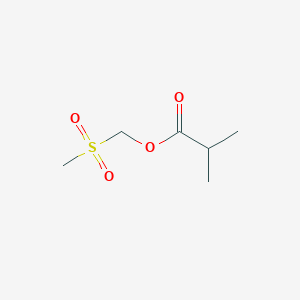
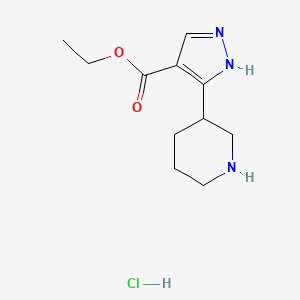
![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13501225.png)
![rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13501226.png)
![methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride](/img/structure/B13501232.png)
![1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B13501238.png)

